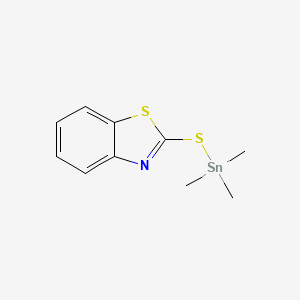
Glycine, N-tetradecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-tetradecyl-: is a derivative of glycine, an amino acid, where the hydrogen atom of the amino group is replaced by a tetradecyl group. This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-tetradecyl- typically involves the reaction of glycine with tetradecyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of Glycine, N-tetradecyl- may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: Glycine, N-tetradecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the tetradecyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecylamine.
Substitution: Various substituted glycine derivatives.
Applications De Recherche Scientifique
Chemistry: Glycine, N-tetradecyl- is used as a surfactant in various chemical formulations due to its amphiphilic nature.
Biology: In biological research, it is used to study membrane interactions and protein-lipid interactions.
Industry: In the industrial sector, Glycine, N-tetradecyl- is used in the formulation of detergents, emulsifiers, and other surfactant-based products .
Mécanisme D'action
The mechanism of action of Glycine, N-tetradecyl- involves its interaction with lipid membranes. The tetradecyl group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes .
Comparaison Avec Des Composés Similaires
- Glycine, N-dodecyl-
- Glycine, N-hexadecyl-
- Glycine, N-octadecyl-
Comparison: Glycine, N-tetradecyl- is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in membrane studies compared to shorter or longer chain derivatives .
Propriétés
Numéro CAS |
78961-17-8 |
|---|---|
Formule moléculaire |
C16H33NO2 |
Poids moléculaire |
271.44 g/mol |
Nom IUPAC |
2-(tetradecylamino)acetic acid |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16(18)19/h17H,2-15H2,1H3,(H,18,19) |
Clé InChI |
KKXGXWCLPVABEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




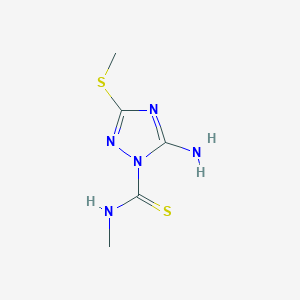
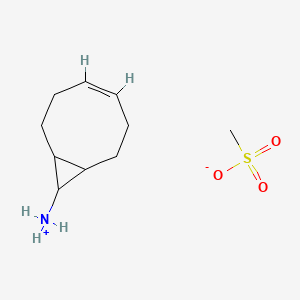

![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
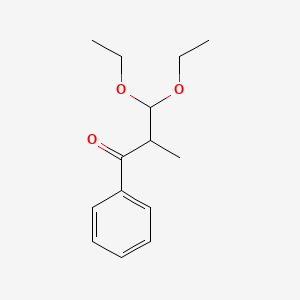

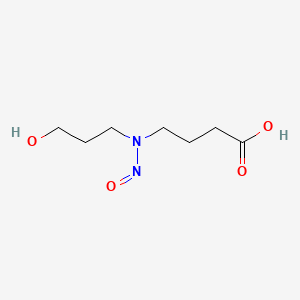

![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
